Bis-(3,4-dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
Description
Bis-(3,4-dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (CAS: 1289387-55-8) is a tertiary amine hydrochloride salt characterized by two 3,4-dichlorobenzyl groups attached to a piperidine ring, with an additional methylamine substituent at the 4-position of the piperidine core. Its molecular formula is C₂₆H₂₅Cl₄N₂·HCl, and it has a molecular weight of 468.67 g/mol . The 3,4-dichlorobenzyl substituents contribute to its lipophilicity, which may influence membrane permeability and receptor binding in pharmacological contexts.
Properties
IUPAC Name |
N,N-bis[(3,4-dichlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl4N2.ClH/c21-17-3-1-15(9-19(17)23)12-26(11-14-5-7-25-8-6-14)13-16-2-4-18(22)20(24)10-16;/h1-4,9-10,14,25H,5-8,11-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCYDGBJLHSXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN(CC2=CC(=C(C=C2)Cl)Cl)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-55-8 | |
| Record name | 4-Piperidinemethanamine, N,N-bis[(3,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Bis-(3,4-dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride, also known by its CAS number 107817-86-7, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.
- Molecular Formula : C20H23Cl5N2
- Molecular Weight : 468.67 g/mol
- CAS Number : 107817-86-7
The compound exhibits a variety of mechanisms that contribute to its biological activity, particularly in relation to receptor interactions and enzyme inhibition. Research indicates that it may interact with neurotransmitter receptors and exhibit inhibitory effects on certain enzymes, contributing to its potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/ml |
| Escherichia coli | 62.5 µg/ml |
| Candida albicans | 250 µg/ml |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. Notably:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-468 (breast cancer) | 1.2 |
| A375 (melanoma) | 1.1 |
| HepG2 (liver cancer) | 0.15 |
In animal models, administration of the compound resulted in significant tumor growth inhibition without substantial toxicity, indicating a promising therapeutic profile .
Case Studies
A notable case study involved the administration of this compound in a mouse model of breast cancer. The compound was given at a dose of 60 mg/kg every other day for three weeks, resulting in a tumor growth suppression rate of approximately 77% compared to control groups .
Safety and Toxicology
While the compound demonstrates promising biological activity, safety assessments are crucial. Preliminary studies indicate low toxicity levels in murine models, with no significant weight loss observed during treatment periods . However, further toxicological evaluations are necessary to confirm these findings.
Scientific Research Applications
Pharmacological Applications
BDPH has been studied for its potential therapeutic effects in several areas:
Neurodegenerative Diseases
Research indicates that compounds similar to BDPH may be effective in treating neurodegenerative diseases such as Alzheimer's disease. These compounds can potentially modulate the metabolism of amyloid precursor proteins, which are implicated in the pathogenesis of Alzheimer's disease . The ability of BDPH to interact with neurotransmitter systems may also contribute to neuroprotective effects.
Anticancer Activity
BDPH has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit specific pathways involved in cancer cell proliferation makes it a candidate for further investigation in oncology . Compounds with similar structures have been noted for their capacity to induce apoptosis in cancer cells, suggesting that BDPH may share this property.
Antimicrobial Properties
Some studies have suggested that piperidine derivatives exhibit antimicrobial activity. BDPH could potentially be explored for its effectiveness against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .
Case Study 1: Neuroprotection
A study investigated the effects of piperidine derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote cell survival through antioxidant mechanisms. BDPH was included in this category due to its structural similarities and potential neuroprotective properties.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that BDPH inhibited cell growth and induced apoptosis at specific concentrations. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and proliferation, warranting further exploration in vivo.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Patterns :
- The primary compound features two 3,4-dichlorobenzyl groups , which enhance steric bulk and electron-withdrawing effects compared to analogues with single benzyl groups (e.g., CAS 1261230-57-2) .
- The 2,4-dichloro isomer (CAS 1292052-82-4) differs in chlorine positioning, which may alter binding affinity in biological targets due to altered electronic and steric profiles .
Salt Forms: The dihydrochloride salt (CAS 1062580-52-2) exhibits higher solubility in aqueous media compared to monohydrochloride derivatives, though this may reduce lipid solubility .
Physicochemical and Pharmacological Implications
- Lipophilicity : The dual 3,4-dichlorobenzyl groups in the primary compound likely increase logP values, enhancing blood-brain barrier penetration relative to simpler analogues .
- Molecular Weight : Higher molecular weight (468.67 g/mol) may limit oral bioavailability compared to lighter analogues like CAS 1261230-57-2 (309.67 g/mol) .
- Melting Points: Limited data exist, but the dihydrochloride analogue (CAS 1062580-52-2) has a documented melting point of 249–251°C, suggesting higher crystalline stability .
Research and Application Context
- Discontinued Status : Both the primary compound and several analogues (e.g., CAS 886497-67-2, 1292052-82-4) are marked as discontinued, restricting their use in current research .
- Potential Applications: Structural similarities to antipsychotic and antimicrobial agents suggest possible roles in central nervous system (CNS) or antibacterial drug development, though explicit studies are lacking in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
